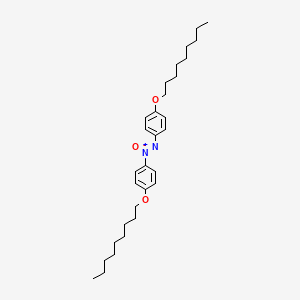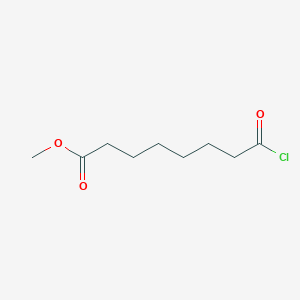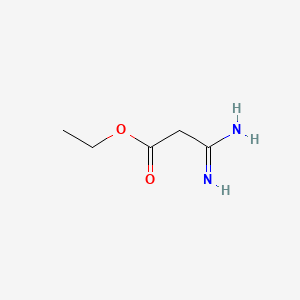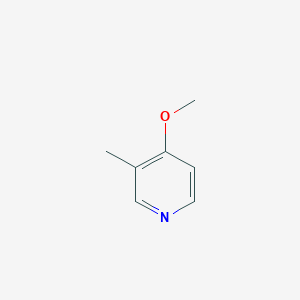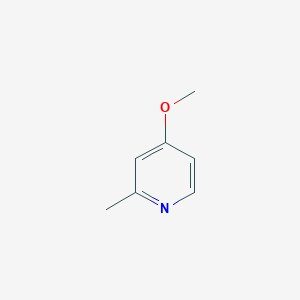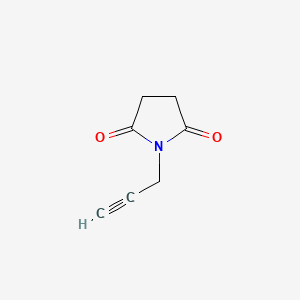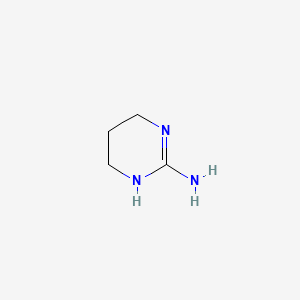
1,4,5,6-Tetrahydropyrimidin-2-amina
Descripción general
Descripción
Tetrahydro-pyrimidin-2-ylideneamine is a heterocyclic compound with the molecular formula C4H9N3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mecanismo De Acción
The mechanism of action of tetrahydro-pyrimidin-2-ylideneamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives have several advantages for lab experiments. They are readily available and relatively inexpensive. 1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives are also easy to modify, which allows for the synthesis of a wide range of analogs with different biological activities. However, 1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives have several limitations for lab experiments. They can be toxic to cells at high concentrations and can exhibit low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives. One area of research is the development of 1,4,5,6-Tetrahydropyrimidin-2-amine derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of the structure-activity relationship of 1,4,5,6-Tetrahydropyrimidin-2-amine derivatives. This could lead to the identification of more potent and selective inhibitors of enzymes and signaling pathways. Additionally, 1,4,5,6-Tetrahydropyrimidin-2-amine derivatives could be investigated for their potential as therapeutics for various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 1,4,5,6-Tetrahydropyrimidin-2-amine is a heterocyclic compound that has potential applications in medicinal chemistry. It can be synthesized through various methods and has been extensively studied for its biological activities and mechanism of action. 1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives have several advantages and limitations for lab experiments. There are several future directions for research on 1,4,5,6-Tetrahydropyrimidin-2-amine and its derivatives, including the development of more potent and selective inhibitors of enzymes and signaling pathways and the investigation of their potential as therapeutics for various diseases.
Aplicaciones Científicas De Investigación
Tetrahydro-pyrimidin-2-ylideneamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Análisis Bioquímico
Biochemical Properties
It is known that this compound can react with carbon dioxide to form a zwitterionic adduct . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in carbon dioxide metabolism.
Cellular Effects
Given its known reactivity with carbon dioxide , it may influence cellular processes related to carbon dioxide metabolism.
Molecular Mechanism
Its known reactivity with carbon dioxide suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in carbon dioxide metabolism .
Metabolic Pathways
Given its known reactivity with carbon dioxide , it may interact with enzymes or cofactors involved in carbon dioxide metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-pyrimidin-2-ylideneamine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where three-carbon and three-nitrogen units are combined to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-nitrogen unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of a base or acid to facilitate the cyclization .
Industrial Production Methods
Industrial production of tetrahydro-pyrimidin-2-ylideneamine may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-pyrimidin-2-ylideneamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydro-pyrimidin-2-ylideneamine may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetrahydro-pyrimidin-2-ylideneamine include:
- 1,4,5,6-Tetrahydro-2-pyrimidinamine
- 2-Amino-1,4,5,6-tetrahydropyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Tetrahydro-pyrimidin-2-ylideneamine is unique due to its specific structure and reactivity
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDFSFYZKSKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391075 | |
| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41078-65-3 | |
| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




